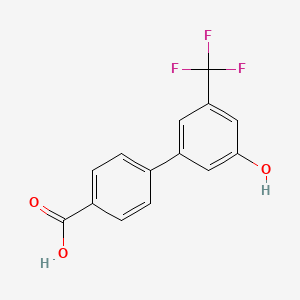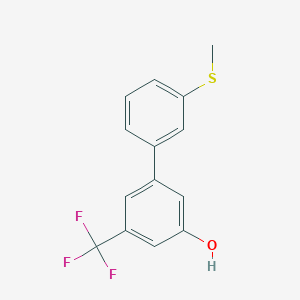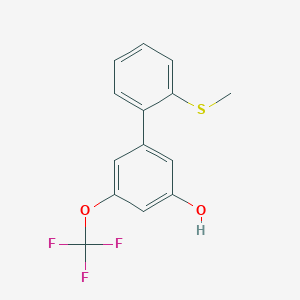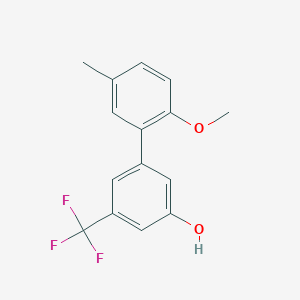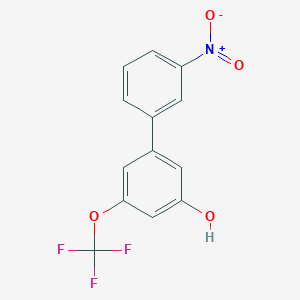
5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% (5-NP-3-TFMP) is a compound of interest in the scientific research field for its unique properties and potential applications. It is a highly polar nitrophenol derivative with a trifluoromethoxy group attached to the phenolic ring. 5-NP-3-TFMP has a variety of applications in organic chemistry, biochemistry, and pharmaceutical research.
Mécanisme D'action
The mechanism of action of 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% is not fully understood. However, it is believed to act as a nucleophile in organic reactions. It is also believed to act as an oxidizing agent in biochemical reactions, as it can be used to oxidize various organic compounds. In addition, 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% can act as a fluorescent probe for the detection of various biological molecules, such as DNA and proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% are not fully understood. However, it has been shown to be non-toxic in laboratory studies. In addition, it has been shown to have no mutagenic or carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% is its high purity, which allows for accurate and reproducible results in laboratory experiments. In addition, it is relatively easy to synthesize and is inexpensive. However, 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% is not suitable for use in certain reactions due to its high reactivity.
Orientations Futures
The potential applications of 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% are still being explored. Future research could focus on its use as a fluorescent probe for the detection of various biological molecules, such as DNA and proteins. In addition, future research could focus on its use as a catalyst in organic synthesis and biochemical reactions. Furthermore, research could be conducted to further understand its mechanism of action and its biochemical and physiological effects.
Méthodes De Synthèse
5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% can be synthesized via a two-step process. The first step involves the reaction of 3-nitrophenol with trifluoromethanesulfonic anhydride in the presence of a base, such as sodium hydroxide. This reaction results in the formation of 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95%. The second step involves the deprotection of the trifluoromethoxy group with a strong base, such as sodium hydroxide. This reaction yields the desired 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% in 95% purity.
Applications De Recherche Scientifique
5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% has a variety of applications in scientific research. It is commonly used as a reagent in organic synthesis and as a catalyst in biochemical reactions. It is also used in pharmaceutical research for the synthesis of drugs and other compounds. In addition, 5-(3-Nitrophenyl)-3-trifluoromethoxyphenol, 95% is used as a fluorescent probe for the detection of various biological molecules, such as DNA and proteins.
Propriétés
IUPAC Name |
3-(3-nitrophenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)21-12-6-9(5-11(18)7-12)8-2-1-3-10(4-8)17(19)20/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWNFPWMJBSKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686613 |
Source


|
| Record name | 3'-Nitro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262004-15-8 |
Source


|
| Record name | 3'-Nitro-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





